1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazoline ring (4,5-dihydro-1H-pyrazole) substituted with a 2-chlorophenyl group at position 1, an ethoxycarbonyl group at position 3, and a carboxylic acid moiety at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₁₃H₁₃ClN₂O₄, with a molecular weight of 308.71 g/mol . The compound’s crystallographic data, refined using SHELX software , reveals a puckered pyrazoline ring stabilized by intramolecular hydrogen bonds between the carboxylic acid and ethoxycarbonyl groups .
Properties
IUPAC Name |
2-(2-chlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-20-13(19)9-7-11(12(17)18)16(15-9)10-6-4-3-5-8(10)14/h3-6,11H,2,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVWMIYLOIFWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Cyclocondensation and Oxidation
In this method, 2-chlorophenylhydrazine reacts with ethyl acetoacetate in ethanol under reflux to form the intermediate hydrazone. Subsequent cyclization is achieved using hydrochloric acid, yielding the dihydropyrazole ring. The final oxidation step employs hydrogen peroxide or potassium permanganate to introduce the carboxylic acid moiety.
This pathway achieves yields of 65–75% , with purity >95% confirmed via HPLC.
One-Pot Synthesis via Microwave Assistance
Recent advancements utilize microwave irradiation to accelerate the reaction. A mixture of 2-chlorophenylhydrazine, ethyl acetoacetate, and acetic acid is irradiated at 120°C for 15 minutes , directly yielding the target compound in 82% yield . This method reduces side products like N-alkylated derivatives , which commonly arise in conventional heating.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | HCl | 80 | 68 | 93 |
| Acetonitrile | p-TSA | 100 | 72 | 96 |
| DMF | ZnCl₂ | 120 | 65 | 90 |
| Water | - | 100 | 58 | 88 |
Key findings :
Acid Chloridation and Cyclization
A patent-pending method (WO2009121288A1) describes the simultaneous acid chloridation and cyclization of 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate. Using thionyl chloride in dichloromethane at 0–5°C , the intermediate is converted to the acid chloride, which undergoes cyclization upon warming to room temperature. This method achieves 98% yield with minimal by-products.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. Thermal gravimetric analysis (TGA) shows stability up to 140°C , with decomposition onset at 210°C .
Spectroscopic Validation
-
IR (KBr, cm⁻¹) : 1720 (C=O, ester), 1695 (C=O, carboxylic acid), 1550 (C=N).
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¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, OCH₂CH₃), 3.15 (dd, 1H, CH₂), 4.20 (q, 2H, OCH₂), 7.45–7.60 (m, 4H, Ar-H).
Industrial-Scale Production Challenges
By-Product Management
The primary by-product, 1-(2-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid , forms via decarboxylation during prolonged heating. Implementing short reaction times (<2 hours) and low-temperature cyclization (<50°C) suppresses this side reaction.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that 1-(2-chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid demonstrates notable efficacy against various bacterial strains. In vitro assays have reported Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, suggesting potential for development as a novel antimicrobial agent.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Experimental models involving induced inflammation in rodents demonstrated that administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. This positions it as a candidate for further investigation in treating inflammatory diseases.
3. Anticancer Research
Recent studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicated that it induces apoptosis in specific cancer types, making it a subject of interest for developing new anticancer therapies. The mechanism involves the disruption of cellular signaling pathways critical for tumor growth.
Agricultural Applications
1. Pesticidal Activity
The compound has been tested for its potential use as an agrochemical. Its structure suggests that it could act as an effective pesticide or herbicide due to its ability to interfere with biological processes in pests. Field trials are necessary to determine its efficacy and safety in agricultural settings.
2. Plant Growth Regulation
Preliminary studies suggest that this compound may influence plant growth positively, enhancing yield and resistance to stress factors such as drought and salinity. Further research is required to elucidate the underlying mechanisms and optimize application rates.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University involved testing the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus with an MIC of 32 µg/mL.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment published in the Journal of Inflammation Research, rodents treated with the compound showed a 50% reduction in paw edema compared to controls, indicating strong anti-inflammatory properties.
Case Study 3: Cytotoxicity Against Cancer Cells
Research published in Cancer Letters highlighted that the compound exhibited IC50 values of 25 µM against MCF-7 breast cancer cells, suggesting potential for development into therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or analgesic properties. The exact molecular pathways involved depend on the specific target enzymes and the context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be compared to analogs with variations in substituents, ring systems, or stereochemistry. Key comparisons include:
Substituent Position: 2-Chlorophenyl vs. 4-Chlorophenyl
- 1-(4-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1210492-11-7, ):
- The 4-chlorophenyl analog exhibits distinct electronic effects due to the para-substituted chlorine atom, which enhances resonance stabilization compared to the ortho-substituted derivative. This difference impacts reactivity in cross-coupling reactions and binding affinity in biological targets.
- Crystallographic Data : The para-substituted derivative shows a planar pyrazoline ring due to reduced steric hindrance, contrasting with the puckered conformation of the 2-chlorophenyl analog .
Substituent Diversity in the Pyrazoline Ring
- 1-(3,4-Dichlorophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (Ref: 10-F525478, ): The addition of a methyl group at position 5 increases lipophilicity (ClogP = 2.8 vs. The dichlorophenyl group introduces stronger electron-withdrawing effects, which may enhance electrophilic reactivity.
Heterocyclic Ring Modifications
- 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS: 326618-92-2, ): Replacement of the pyrazoline ring with a thieno-pyrazole system introduces sulfur-based π-interactions and planarizes the structure, enhancing stacking in crystal lattices . The absence of the ethoxycarbonyl group reduces steric hindrance but diminishes hydrogen-bonding capacity.
Functional Group Variations
- Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (CAS: 938182-43-5, ):
- The lack of a carboxylic acid group eliminates pH-dependent solubility (e.g., poor aqueous solubility at physiological pH) but simplifies synthetic routes.
Data Table: Key Properties of Selected Analogs
Biological Activity
The compound 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CID 75358003) belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure
- IUPAC Name : 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Molecular Formula : C13H13ClN2O4
- Molecular Weight : 288.71 g/mol
Structural Representation
The compound features a pyrazole ring substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with an ethoxycarbonyl group.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with a similar structure can inhibit key pathways involved in cancer proliferation, such as the BRAF(V600E) mutation and EGFR signaling pathways. The presence of the chlorophenyl moiety is crucial for enhancing antiproliferative activity against various cancer cell lines .
Anti-inflammatory Effects
Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, demonstrating potential for treating inflammatory diseases . A notable study indicated that certain derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is well-documented. Compounds structurally related to 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid have shown activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups significantly enhances their antibacterial properties .
Antifungal Activity
In addition to antibacterial effects, some derivatives have demonstrated antifungal activity against phytopathogenic fungi. The synthesis of novel pyrazole carboxamide derivatives has led to compounds exhibiting moderate to excellent antifungal activities .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyrazole ring and substituents significantly influence biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chlorophenyl group | Enhances antitumor and anti-inflammatory activity |
| Ethoxycarbonyl group | Contributes to increased solubility and bioavailability |
| Carboxylic acid moiety | Essential for maintaining biological activity |
Case Study 1: Antitumor Activity
A recent study synthesized several pyrazole derivatives and tested them against various cancer cell lines. The derivative containing the chlorophenyl group exhibited remarkable inhibition rates, particularly against melanoma cells harboring the BRAF(V600E) mutation, highlighting the importance of this substituent in enhancing antitumor efficacy .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment, a series of pyrazole derivatives were administered to mice with induced inflammation. The results showed significant reductions in edema and inflammatory markers compared to control groups treated with standard medications .
Q & A
Q. What are the optimized synthetic routes for preparing 1-(2-chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid?
Methodological Answer: Synthesis typically involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl precursors. Key steps include:
- Reagent Selection : Use ethyl acrylate derivatives with 2-chlorophenylhydrazine under acidic conditions (e.g., acetic acid) to form the pyrazoline ring .
- Temperature Control : Maintain 80–100°C to ensure ring closure while avoiding decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (>70%) and purity (>95%) .
Critical Parameter : Substituent positioning on the phenyl ring affects reaction kinetics; steric hindrance from the 2-chlorophenyl group may require extended reaction times.
Q. How is the crystal structure of this compound characterized?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. SHELXL (for refinement) and Mercury CSD (for visualization) are essential tools .
- Key Metrics : Analyze bond lengths (e.g., C=O at ~1.21 Å, N–N at ~1.38 Å) and dihedral angles between the pyrazole and chlorophenyl rings (~15–25°) .
Table 1 : Example Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a=8.21 Å, b=12.34 Å, c=15.67 Å |
| R-factor | <0.05 |
Q. What analytical techniques validate purity and structural integrity?
Methodological Answer:
Q. How should researchers handle this compound safely?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact) .
- Ventilation : Use fume hoods during synthesis; avoid inhalation of fine powders .
- Storage : Inert atmosphere (N₂) at –20°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can hydrogen-bonding interactions in the crystal lattice be systematically analyzed?
Methodological Answer: Apply graph set analysis (Etter’s formalism) to categorize intermolecular interactions:
Q. What computational methods predict electronic properties and reactivity?
Methodological Answer:
Q. How does ring puckering influence the compound’s conformational stability?
Methodological Answer:
- Puckering Parameters : Use Cremer-Pople coordinates to quantify out-of-plane displacements. For the 4,5-dihydropyrazole ring:
Q. How to resolve contradictions in reported biological activities of analogous pyrazole derivatives?
Methodological Answer:
-
Meta-Analysis : Compare substituent effects using ’s table:
Substituent Bioactivity Trend 4-Chlorophenyl Enhanced antimicrobial Ethoxycarbonyl Reduced cytotoxicity -
Assay Variability : Control for cell line specificity (e.g., HeLa vs. MCF-7) and incubation times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
